molecular formula C23H24N6O2 B15110344 1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15110344
M. Wt: 416.5 g/mol
InChI Key: VNQYFGASUSKDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological activities, including kinase inhibition, anticonvulsant effects, and anticancer properties . Structurally, it features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a piperazine ring bearing a second 4-methoxyphenyl moiety. The dual 4-methoxyphenyl groups likely enhance lipophilicity (logP ~4.99) and influence target binding through steric and electronic effects .

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H24N6O2/c1-30-19-7-3-17(4-8-19)27-11-13-28(14-12-27)22-21-15-26-29(23(21)25-16-24-22)18-5-9-20(31-2)10-6-18/h3-10,15-16H,11-14H2,1-2H3

InChI Key

VNQYFGASUSKDRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the compound and its analogs:

Compound Name Substituents Molecular Weight logP Reported Activity Key Structural Differences Evidence ID
1-(4-Methoxyphenyl)-4-[4-(4-Methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl (position 1); 4-(4-Methoxyphenyl)piperazine (position 4) ~440.48* ~4.99 N/A (structural analog of kinase/anticonvulsant compounds) Reference compound for comparison.
Epimidin (5-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one) 2-Oxoethyl-piperazine (position 5); 4-Methoxyphenyl (piperazine) ~484.51 N/A Anticonvulsant activity; validated via HPLC analysis 2-Oxoethyl linker at position 5; ketone group alters reactivity and binding.
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine 3-Methylphenyl (position 1); 4-Methoxyphenyl (piperazine) 400.48 4.991 N/A 3-Methylphenyl reduces steric hindrance compared to 4-methoxyphenyl.
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl (position 1); 2-Methylphenyl (piperazine) ~426.51 N/A N/A Bulky 4-methylbenzyl group may reduce membrane permeability.
Compound 33 (Kinase inhibitor from ) Urea linker; 4-chloro-3-(trifluoromethyl)phenyl ~510.92 N/A Potent FLT3/VEGFR2 inhibition; complete tumor regression in AML xenograft models Urea substituent enhances kinase binding; trifluoromethyl group increases metabolic stability.
1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl (position 1); Phenylpiperazine ~432.91 N/A Targets GPR35/GPR55 receptors Chlorine substituent (electron-withdrawing) alters electronic properties vs. methoxy groups.

*Estimated based on analogs.

Key Observations:

Substituent Position and Activity: The para-methoxy group on the phenyl ring (vs. meta or ortho) optimizes electronic and steric interactions with targets. For example, Epimidin’s anticonvulsant activity relies on a para-methoxy-substituted piperazine , while meta-substituted analogs (e.g., 3-methylphenyl in ) show reduced steric hindrance but unconfirmed activity.

Functional Group Impact: Ketone vs. Amine Linkers: Epimidin’s 2-oxoethyl linker (vs. direct piperazine attachment) may enhance hydrogen bonding with neuronal targets , whereas urea-based linkers (e.g., Compound 33) improve kinase inhibition . Halogen vs.

Pharmacokinetic Properties :

  • The original compound’s logP (~4.99) suggests moderate lipophilicity, balancing membrane permeability and solubility. Bulkier groups (e.g., benzhydryl in ) may reduce solubility, while trifluoromethyl groups (Compound 33) enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.